(2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol
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Overview
Description
(2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring and a dimethylamino group, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol typically involves the reaction of pyrrolidine derivatives with dimethylamine under controlled conditions. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Secondary and tertiary alcohols, primary and secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-(Dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide
- (2R,4R)-4-(Dimethylamino)-2-phenyl-2-pyrrolidinemethanol
Uniqueness
(2R,4R)-4-(Dimethylamino)-2-pyrrolidinemethanol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a dimethylamino group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(2R,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7-3-6(5-10)8-4-7/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
PPAXXKQAIOMNBD-RNFRBKRXSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@@H](NC1)CO |
Canonical SMILES |
CN(C)C1CC(NC1)CO |
Origin of Product |
United States |
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